The compound (S)-desmethylzopiclone, also known as SEP-174559 hydrochloride, is a pharmacologically active metabolite of the well-known hypnotic agent zopiclone. Zopiclone is widely used for its sedative and anxiolytic effects, primarily in the treatment of insomnia. SEP-174559 has garnered interest due to its potential therapeutic applications and unique pharmacological profile, which includes interactions with various neurotransmitter receptor ion channels1.
SEP-174559 exhibits its pharmacological effects primarily through modulation of the γ-aminobutyric acid type-A (GABAA) receptors. These receptors are pivotal in mediating the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. SEP-174559 enhances GABAA receptor currents by potentiating the effects of GABA, particularly in receptors containing the β2 subunit. This potentiation is believed to be due to an increase in GABA binding affinity, which results in a leftward shift in the GABA dose-response curves1.
Furthermore, SEP-174559 has been shown to inhibit nicotinic acetylcholine (nACh) receptors in a noncompetitive manner. This inhibition is shared by its parent compound zopiclone, as well as other benzodiazepine-site ligands such as alprazolam and diazepam. Additionally, SEP-174559 inhibits N-methyl-d-aspartate (NMDA) receptor currents, which are associated with excitatory neurotransmission, but does not affect non-NMDA glutamate receptors1.
The pharmacological profile of SEP-174559 suggests its potential utility in various therapeutic areas. Its anxiolytic properties, derived from its action on GABAA receptors, make it a candidate for the treatment of anxiety disorders. The inhibition of nACh receptors indicates a possible role in managing conditions associated with cholinergic system dysregulation, such as Alzheimer's disease or nicotine addiction1.
Moreover, the inhibition of NMDA receptors by SEP-174559 may offer therapeutic avenues in neuroprotective strategies, as excessive activation of these receptors is implicated in neurodegenerative diseases and neuropathic pain. While the primary focus has been on its central nervous system effects, the broad receptor interactions of SEP-174559 could lead to off-target effects or novel applications in other medical fields, warranting further investigation1.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5